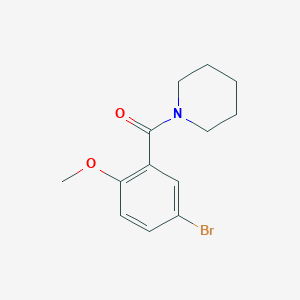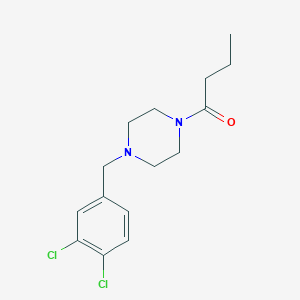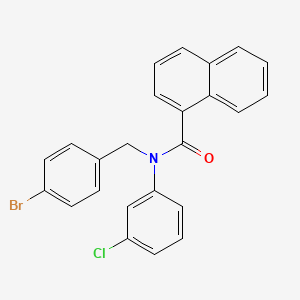
1-(5-bromo-2-methoxybenzoyl)piperidine
描述
1-(5-bromo-2-methoxybenzoyl)piperidine, also known as BMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BMBP belongs to the class of piperidine derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties.
科学研究应用
1-(5-bromo-2-methoxybenzoyl)piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-(5-bromo-2-methoxybenzoyl)piperidine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 1-(5-bromo-2-methoxybenzoyl)piperidine has been found to have antiviral activity against the influenza virus by inhibiting the viral replication process.
作用机制
The exact mechanism of action of 1-(5-bromo-2-methoxybenzoyl)piperidine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in tumor growth, inflammation, and viral replication. 1-(5-bromo-2-methoxybenzoyl)piperidine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression and chromatin remodeling. HDAC inhibition leads to the accumulation of acetylated histones, which in turn promotes the expression of tumor suppressor genes and inhibits the growth of cancer cells. 1-(5-bromo-2-methoxybenzoyl)piperidine has also been shown to inhibit the activity of the NF-κB signaling pathway, which is a key mediator of inflammation and immune response. Inhibition of NF-κB leads to the suppression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Finally, 1-(5-bromo-2-methoxybenzoyl)piperidine has been found to inhibit the replication of the influenza virus by targeting the viral RNA polymerase enzyme.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzoyl)piperidine has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Apoptosis is a programmed cell death process that is essential for the maintenance of tissue homeostasis. 1-(5-bromo-2-methoxybenzoyl)piperidine has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. Cell cycle arrest is another important mechanism by which 1-(5-bromo-2-methoxybenzoyl)piperidine inhibits the growth of cancer cells. 1-(5-bromo-2-methoxybenzoyl)piperidine has been shown to induce G1 phase cell cycle arrest by downregulating the expression of cyclin D1 and CDK4/6. Finally, 1-(5-bromo-2-methoxybenzoyl)piperidine has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. 1-(5-bromo-2-methoxybenzoyl)piperidine inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
实验室实验的优点和局限性
One of the major advantages of using 1-(5-bromo-2-methoxybenzoyl)piperidine in lab experiments is its high potency and selectivity towards cancer cells, inflammation, and viral replication. 1-(5-bromo-2-methoxybenzoyl)piperidine has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for the development of novel anticancer, anti-inflammatory, and antiviral drugs. However, one of the limitations of using 1-(5-bromo-2-methoxybenzoyl)piperidine is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. Moreover, the mechanism of action of 1-(5-bromo-2-methoxybenzoyl)piperidine is not fully understood, which poses a challenge for the optimization of its therapeutic potential.
未来方向
There are several future directions for the research on 1-(5-bromo-2-methoxybenzoyl)piperidine. One of the areas of interest is the optimization of its pharmacokinetic properties by improving its solubility and stability. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. This can be achieved through the use of various biochemical and molecular biology techniques such as proteomics, genomics, and transcriptomics. Moreover, the development of 1-(5-bromo-2-methoxybenzoyl)piperidine derivatives with improved potency and selectivity can lead to the discovery of novel anticancer, anti-inflammatory, and antiviral drugs. Finally, the evaluation of 1-(5-bromo-2-methoxybenzoyl)piperidine in preclinical and clinical trials can provide valuable insights into its safety, efficacy, and therapeutic potential.
属性
IUPAC Name |
(5-bromo-2-methoxyphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-17-12-6-5-10(14)9-11(12)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYMLIHKORSAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methoxyphenyl)(piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(4-isopropoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4762886.png)
![methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4762890.png)
![3-cyclohexyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4762909.png)
methanone](/img/structure/B4762914.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4762918.png)

![3-methyl-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4762926.png)
![2-isopropyl-5-methylphenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate](/img/structure/B4762934.png)
![N-[4-(aminosulfonyl)phenyl]-4-(3-chlorophenyl)-1-piperazinecarbothioamide](/img/structure/B4762940.png)

![2-({[4-(4-bromophenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B4762951.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4762957.png)

